molecular formula C19H27N3O2 B6449511 2-({2-cyclopentanecarbonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine CAS No. 2548992-45-4

2-({2-cyclopentanecarbonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine

Cat. No.: B6449511
CAS No.: 2548992-45-4
M. Wt: 329.4 g/mol
InChI Key: KEPJSRBAWCLWOG-UHFFFAOYSA-N
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Description

2-({2-cyclopentanecarbonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine is a heterocyclic compound featuring a bicyclic octahydrocyclopenta[c]pyrrole core fused with a cyclopentanecarbonyl group and linked via a methoxy bridge to a 5-methylpyrimidine ring.

Properties

IUPAC Name

[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-9-20-18(21-10-14)24-13-19-8-4-7-16(19)11-22(12-19)17(23)15-5-2-3-6-15/h9-10,15-16H,2-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPJSRBAWCLWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol)
2-({2-cyclopentanecarbonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine C₂₀H₂₇N₃O₃ Cyclopentanecarbonyl, bicyclic pyrrolidine, pyrimidine ~357.45
2-[5-methoxy-10-methyl-1-(trifluoroacetyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-6-yl]aminog... C₃₀H₂₈F₃N₇O₂ Trifluoroacetyl, spiro indole-piperidine, pyrimidine ~607.59
5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₁₀H₁₀N₆O₂S Pyrazole, thiophene, cyano ~278.29

Key Observations :

  • Compound 7a : Replaces pyrimidine with a thiophene core, reducing hydrogen-bonding capacity but introducing sulfur-based π-interactions .

Key Observations :

  • The target compound’s synthesis may resemble the acid-catalyzed coupling in , but its bicyclic system likely requires additional steps for ring closure.
  • Compound 7a employs cyclocondensation with sulfur, a route distinct from pyrimidine-focused syntheses .
Hydrogen Bonding and Crystallography

The pyrimidine ring in the target compound can act as a hydrogen bond acceptor, akin to nucleoside analogs (e.g., ’s phosphonitrile-containing compound). Etter’s graph set analysis () suggests that such structural differences could lead to unique supramolecular architectures .

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